molecular formula C6H13NO3 B1624100 4-Amino-6-methyloxane-2,5-diol CAS No. 4305-54-8

4-Amino-6-methyloxane-2,5-diol

Cat. No.: B1624100
CAS No.: 4305-54-8
M. Wt: 147.17 g/mol
InChI Key: BBMKQGIZNKEDOX-UHFFFAOYSA-N
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Description

4-Amino-6-methyloxane-2,5-diol is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a six-membered oxane ring with amino and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyloxane-2,5-diol typically involves the use of starting materials such as 6-methyl-2,5-dihydroxyhexanal. The synthetic route may include steps like amination and cyclization under controlled conditions. Common reagents used in the synthesis include ammonia or amine derivatives, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyloxane-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-6-methyloxane-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyloxane-2,5-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-6-methyloxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-6(9)4(7)2-5(8)10-3/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKQGIZNKEDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411097
Record name AC1NQHOJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4305-54-8
Record name AC1NQHOJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-methyloxane-2,5-diol
Reactant of Route 2
4-Amino-6-methyloxane-2,5-diol
Reactant of Route 3
4-Amino-6-methyloxane-2,5-diol
Reactant of Route 4
4-Amino-6-methyloxane-2,5-diol
Reactant of Route 5
4-Amino-6-methyloxane-2,5-diol
Reactant of Route 6
4-Amino-6-methyloxane-2,5-diol

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